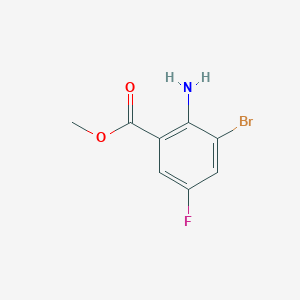

Methyl 2-amino-3-bromo-5-fluorobenzoate

Description

International Union of Pure and Applied Chemistry and Chemical Abstracts Service Nomenclature

The systematic nomenclature of methyl 2-amino-3-bromo-5-fluorobenzoate follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound's official International Union of Pure and Applied Chemistry name is this compound, which accurately reflects the positioning and nature of all substituents on the benzene ring relative to the carboxyl group. The Chemical Abstracts Service has assigned the unique registry number 864293-46-9 to this specific compound, providing unambiguous identification within chemical databases and literature.

The nomenclature system employs numerical prefixes to indicate the precise positioning of each substituent relative to the carboxyl carbon, which is designated as position 1. The amino group occupies position 2, representing the ortho position relative to the carboxyl group, while the bromo substituent is located at position 3, and the fluoro substituent at position 5. This systematic approach ensures clear communication of the compound's structure across scientific disciplines and regulatory frameworks.

Alternative nomenclature forms documented in chemical databases include "2-amino-3-bromo-5-fluoro-benzoic acid methyl ester," which emphasizes the ester functionality derived from the parent benzoic acid. The methyl ester designation specifically indicates that methanol serves as the alcohol component in the esterification reaction, distinguishing this compound from other alkyl ester derivatives of the same substituted benzoic acid.

Structural Isomerism and Substituent Positioning

The structural arrangement of this compound demonstrates specific regioisomeric relationships with related compounds bearing identical functional groups in different positions. Comparative analysis reveals the existence of several positional isomers, including methyl 2-amino-4-bromo-5-fluorobenzoate and methyl 5-amino-2-bromo-3-fluorobenzoate, each exhibiting distinct chemical and physical properties due to altered substituent positioning.

The specific positioning pattern in this compound creates unique steric and electronic environments that influence molecular reactivity and stability. The adjacency of the amino group at position 2 and the bromo substituent at position 3 establishes a 1,2-disubstitution pattern that generates specific intramolecular interactions. Meanwhile, the fluoro substituent at position 5 maintains a 1,4-relationship with the amino group and a 1,3-relationship with the bromo substituent, creating a distinctive electronic distribution pattern across the aromatic system.

Structural isomer analysis indicates that the compound belongs to a family of trisubstituted benzoate esters with varying halogen and amino group arrangements. The methyl 5-amino-2-bromo-3-fluorobenzoate isomer demonstrates a different substitution pattern where the amino group occupies position 5, the bromo substituent position 2, and the fluoro group position 3. These positional variations significantly impact the compounds' electronic properties and potential synthetic applications.

The spatial arrangement of functional groups in this compound also influences conformational preferences and intermolecular interactions. The ortho relationship between the amino and bromo groups creates potential for intramolecular hydrogen bonding or steric hindrance effects that distinguish this isomer from its positional variants.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₈H₇BrFNO₂, representing a precise atomic composition that defines its fundamental chemical identity. The molecular weight calculations consistently report values of 248.05 grams per mole across multiple authoritative sources, with some databases providing additional precision to 248.0490832 atomic mass units.

The molecular formula analysis reveals the compound's elemental composition comprising eight carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the complex substitution pattern on the benzene ring system combined with the methyl ester functionality. The presence of multiple heteroatoms, including the halogen substituents and the nitrogen-containing amino group, contributes significantly to the compound's overall molecular weight and electronic characteristics.

Comparative molecular weight analysis with related isomeric compounds demonstrates consistent values within the C₈H₇BrFNO₂ formula group. For instance, methyl 2-amino-4-bromo-5-fluorobenzoate shares the identical molecular formula and weight of 248.05 grams per mole, confirming the isomeric relationship between these compounds. Similarly, methyl 5-amino-2-bromo-3-fluorobenzoate exhibits the same molecular parameters, supporting the systematic structural relationships within this compound family.

The exact mass determinations provide additional precision for analytical applications, with calculated values of 246.96442 daltons representing the monoisotopic mass using the most abundant isotopes of each element. This precise mass value serves as a critical parameter for mass spectrometric identification and structural confirmation in analytical chemistry applications.

Electronic Configuration and Functional Group Interactions

The electronic configuration of this compound reflects complex interactions between multiple electron-donating and electron-withdrawing functional groups attached to the aromatic benzene ring system. The amino group at position 2 functions as an electron-donating substituent through both inductive and resonance effects, while the bromo and fluoro substituents exhibit electron-withdrawing characteristics with varying degrees of influence.

The fluoro substituent at position 5 demonstrates strong electron-withdrawing effects through inductive mechanisms while simultaneously exhibiting weak electron-donating resonance effects due to lone pair interactions with the aromatic pi system. This dual electronic character creates complex charge distribution patterns that influence the compound's overall reactivity and stability. The bromine atom at position 3 primarily functions as an electron-withdrawing group through inductive effects, though its larger size and polarizability introduce additional steric considerations.

Functional group interaction analysis reveals significant electronic communication between the substituents and the aromatic ring system. The amino group's electron-donating properties tend to increase electron density on the benzene ring, particularly at positions ortho and para to the amino substituent. However, the presence of electron-withdrawing halogen substituents creates competing electronic effects that modulate the overall charge distribution pattern.

The methyl ester functionality at position 1 introduces additional electronic considerations through the carbonyl group's electron-withdrawing characteristics. The ester carbonyl carbon exhibits electrophilic character due to the combined inductive effects of the oxygen atoms and the aromatic ring system. This electronic environment influences both the compound's chemical reactivity and its potential for intermolecular interactions in solid-state arrangements or solution-phase associations.

Computational analyses of the electronic structure, represented through various molecular descriptors including the Simplified Molecular Input Line Entry System notation "COC(=O)C1=CC(F)=CC(Br)=C1N" and International Chemical Identifier strings, provide standardized representations of the compound's connectivity and electronic environment. These computational descriptors facilitate database searches, structure-activity relationship studies, and quantum mechanical calculations aimed at understanding the compound's electronic properties and reactivity patterns.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUADFGTWZCZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214703 | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-46-9 | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864293-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination and Fluorination of Methyl Benzoate Derivatives

Method A: Bromination of Methyl 5-fluoro-2-methylbenzoate

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of radical initiators.

- Conditions: Typically performed at controlled temperatures (0–25°C) to achieve selective substitution at the 3-position.

- Outcome: Formation of methyl 5-fluoro-2-methyl-3-bromobenzoate, which can be further functionalized.

Method B: Fluorination and Amination

- Reagents: Nucleophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) for fluorination at specific positions.

- Amino Group Introduction: Via nitration followed by reduction or direct amino substitution using diazotization reactions.

Diazotization and Amination

- Process: Starting from methyl 2-bromo-3-fluoro-5-methylbenzoate, the amino group is introduced through diazotization of the corresponding amine precursor.

- Reagents: Sodium nitrite (NaNO₂) in acid (e.g., HCl or H₂SO₄) at low temperatures (~0°C).

- Reaction: Formation of diazonium salts, which then undergo substitution with amino groups.

Key Reaction Conditions and Data

| Step | Reagents | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | Sulfuric acid | N/A | Selectively nitrates methyl benzoate derivatives |

| Bromination | NBS, radical initiator | 0–25°C | Chloroform or acetic acid | 70–85 | Controlled to prevent polybromination |

| Fluorination | Selectfluor or DAST | Room temp | Acetonitrile | 60–75 | Achieves selective fluorination at desired position |

| Diazotization | NaNO₂, HCl | 0°C | Water | 85–90 | Converts amino to diazonium salt for substitution |

Post-Synthesis Purification

- Techniques: Column chromatography, recrystallization, or solvent extraction.

- Solvents: Ethyl acetate, methanol, or petroleum ether, depending on compound polarity.

- Purity: Typically exceeds 98% as confirmed by GC-MS and NMR analyses.

Research Findings and Process Optimization

Recent patent disclosures (e.g., CN117049963A) highlight the importance of selecting appropriate solvents such as sulfuric acid to avoid chlorinated byproducts and using dichlorobenzene for decomposition steps, which enhances yield and purity. The use of mild reaction conditions (temperatures below 100°C) and controlled molar ratios (e.g., methyl 2-methyl-3-amino-5-bromobenzoate, hexafluorophosphoric acid, and sodium nitrite in ratios like 1:5:3) significantly improves process efficiency.

Summary of Preparation Strategy

- Starting Material: Methyl benzoate derivatives with appropriate substitutions.

- Key Reactions: Nitration, halogenation (bromination and fluorination), diazotization, and amino substitution.

- Reaction Conditions: Mild temperatures, controlled molar ratios, and specific solvents to maximize yield and purity.

- Purification: Chromatography and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-5-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or alkylamines, respectively.

Scientific Research Applications

Methyl 2-amino-3-bromo-5-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of high-performance polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-5-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7)

- Similarity : 0.95 (high structural similarity) .

- Key Difference : Bromo group at position 4 instead of 3.

- Impact : Altered steric and electronic effects may influence reactivity in substitution reactions or biological activity.

Methyl 5-amino-3-bromo-2-fluorobenzoate (CID 86775421)

Halogenation Variations

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate (CAS 1403483-78-2)

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)

Functional Group Modifications

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3)

- Key Difference: Methyl group replaces amino at position 2 .

- Impact: Loss of amino group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents and altering biological activity.

Methyl 3-bromo-4-chlorobenzoate (CAS 107947-17-1)

- Key Difference: Chloro at position 4 instead of amino and fluoro .

Comparative Analysis of Properties

Research Implications

- Synthetic Applications: The amino group in this compound enables further derivatization (e.g., acetylation), unlike non-amino analogs .

- Spectroscopic Differentiation : IR and CCS data provide distinct fingerprints for identifying positional isomers .

Biological Activity

Methyl 2-amino-3-bromo-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound features a benzoate structure with amino, bromo, and fluoro substituents. This configuration enhances its reactivity and biological activity. The presence of halogens (bromine and fluorine) significantly influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | ~248.05 g/mol |

| Functional Groups | Amino, Bromo, Fluoro |

The biological activity of this compound is believed to be mediated through its interactions with various biomolecules. Specifically, it may act as a ligand for specific receptors or enzymes, leading to alterations in cellular signaling pathways. The exact molecular targets remain to be fully elucidated; however, similar compounds have been shown to interact with:

- Enzymatic pathways : Inhibition or activation of enzymes involved in metabolic processes.

- Receptor binding : Modulation of receptor activity which can lead to physiological changes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Anticancer Activity : In a cell viability assay using human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer potential.

Concentration (µM) Viability (%) 10 80 25 65 50 45

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-amino-3-bromo-5-fluorobenzoate?

- Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm substituent positions and integration ratios. The amino group can be identified via IR spectroscopy (N-H stretching ~3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected: ~264.04 g/mol). For crystallographic confirmation, employ X-ray diffraction with refinement via SHELX software (e.g., SHELXL for small-molecule structures) .

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Step 1 : Start with 2-amino-5-fluorobenzoic acid.

- Step 2 : Methylate the carboxylic acid group using methanol and H2SO4 (Fischer esterification).

- Step 3 : Introduce bromine at the 3-position via electrophilic substitution (e.g., Br2/FeBr3 or NBS).

- Note : Commercial availability is limited (discontinued per ), necessitating in-house synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The bromo group acts as a leaving site for Suzuki-Miyaura coupling (Pd-catalyzed).

- Fluoro and amino groups direct reactivity: the amino group (electron-donating) may activate adjacent positions, while fluorine (electron-withdrawing) stabilizes intermediates.

- Experimental Design : Compare coupling efficiency with analogs (e.g., replacing Br with Cl or varying substituent positions) using kinetic studies (HPLC monitoring) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzoate derivatives?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing studies to identify variables (e.g., assay conditions, substituent positions).

- Step 2 : Use intelligent data analysis (IDA) to flag outliers (e.g., via clustering algorithms) and validate reliability .

- Step 3 : Replicate studies under controlled conditions, focusing on key analogs (e.g., Methyl 2-amino-5-bromo-3,6-difluorobenzoate, ) to isolate substituent effects .

Key Considerations for Experimental Design

- Regioselectivity : Use DFT calculations to predict substituent directing effects.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate isomers.

- Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

Advanced Data Contradiction Workflow

Identify Inconsistencies : Compare synthetic yields or bioactivity across studies (e.g., 60% vs. 85% yields for bromination).

Hypothesize Causes : Variable catalyst loading, temperature, or impurities.

Empirical Testing : Re-run reactions under standardized conditions (e.g., fixed Br2 stoichiometry).

Statistical Analysis : Apply ANOVA to determine significance of variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.